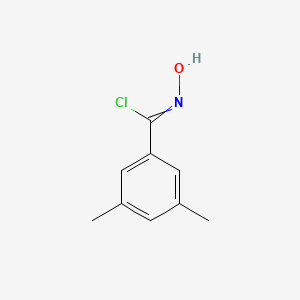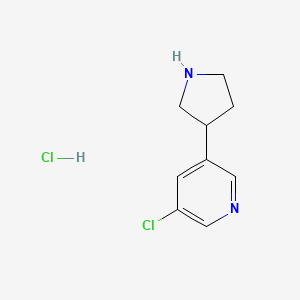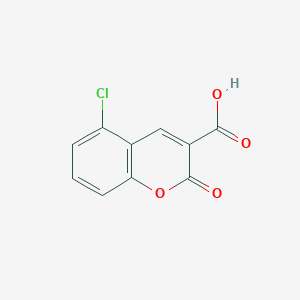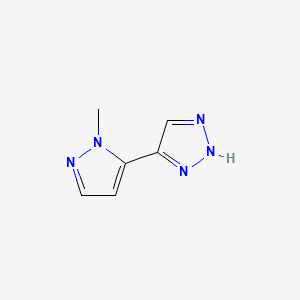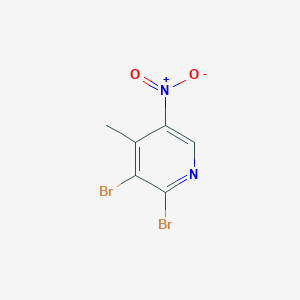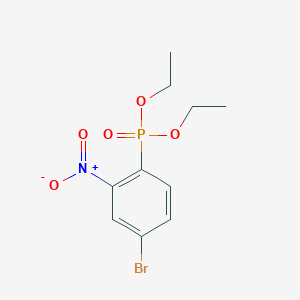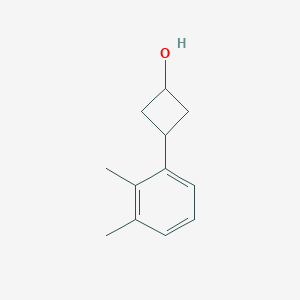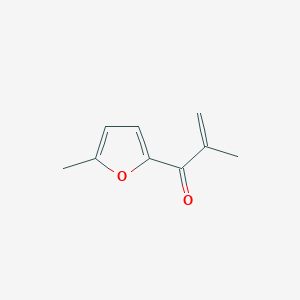
2-Methyl-1-(5-methyl-2-furyl)-2-propenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(5-methyl-2-furyl)-2-propenone is an organic compound with the molecular formula C9H10O2 It is a member of the furan family, characterized by a furan ring substituted with a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone typically involves the reaction of 5-methylfurfural with acetone in the presence of a base. The reaction proceeds via an aldol condensation mechanism, where the base deprotonates the acetone, forming an enolate ion that subsequently attacks the carbonyl group of 5-methylfurfural. The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the aldol condensation reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5-methyl-2-furyl)-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to 2-methyl-1-(5-methyl-2-furyl)-2-propenoic acid.
Reduction: Reduction yields 2-methyl-1-(5-methyl-2-furyl)-2-propanol.
Substitution: Substitution reactions can introduce halogens or nitro groups onto the furan ring.
Scientific Research Applications
2-Methyl-1-(5-methyl-2-furyl)-2-propenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s furan ring and propenone group are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(5-methyl-2-furyl)-1-propanol: This compound is structurally similar but has a hydroxyl group instead of a propenone group.
2-Methyl-1-(5-methyl-2-furyl)-1-propanone: Another similar compound with a ketone group instead of a propenone group.
Uniqueness
2-Methyl-1-(5-methyl-2-furyl)-2-propenone is unique due to its propenone group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry and potential pharmaceutical applications .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-methyl-1-(5-methylfuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-6(2)9(10)8-5-4-7(3)11-8/h4-5H,1H2,2-3H3 |
InChI Key |
MXDVZRFAEBQRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)

![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)
![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
